molecular formula C23H19N3O2S2 B3542679 N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B3542679
M. Wt: 433.5 g/mol
InChI Key: KSUMBAVMKINOQK-UHFFFAOYSA-N
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Description

N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a naphthalene moiety, a thiadiazole ring, and a phenylpropanamide group, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the naphthalene derivative with a thiol compound under mild conditions.

    Coupling with Phenylpropanamide: The final step involves coupling the thiadiazole derivative with phenylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiadiazole derivatives.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The naphthalene and phenylpropanamide groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylacetamide
  • N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Uniqueness

Compared to similar compounds, N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the naphthalene moiety, in particular, may enhance its ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

N-[5-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c27-20(19-12-11-17-8-4-5-9-18(17)14-19)15-29-23-26-25-22(30-23)24-21(28)13-10-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUMBAVMKINOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 5
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N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 6
N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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